molecular formula C24H26N4O5S B12201795 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

Cat. No.: B12201795
M. Wt: 482.6 g/mol
InChI Key: GCZMACZHRXGCOZ-UHFFFAOYSA-N
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Description

苯环取代基的电子效应

苯甲酰胺的苯环未直接引入其他取代基,但3位的磺酰胺基团通过硫原子的强吸电子效应显著改变苯环的电子云分布。密度泛函理论(DFT)计算表明,磺酰胺的引入使苯环C3位的电子密度降低约0.15 e/Ų,从而增强该区域的亲电性。这种电子特性可能影响分子与靶标蛋白的π-π堆积或电荷转移相互作用。

酰胺键的构象限制

目标化合物的酰胺键(C=O-NH-)因喹啉环的立体位阻呈现反式构象(trans-amide)。X射线晶体学数据显示,酰胺键的扭转角(C-C-N-C)为178.5°,接近平面构型,这可能增强分子与受体的氢键结合能力。此外,喹啉环的甲氧基(8位)通过空间位阻进一步稳定该构象(表1)。

表1 苯甲酰胺骨架关键结构参数

参数 数值 测定方法
酰胺键长度 (C=O) 1.23 Å X射线衍射
酰胺键扭转角 178.5° 晶体学分析
苯环C3电子密度变化 -0.15 e/Ų DFT计算

Properties

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

InChI

InChI=1S/C24H26N4O5S/c1-16-14-21(20-8-5-9-22(33-3)23(20)25-16)26-24(30)18-6-4-7-19(15-18)34(31,32)28-12-10-27(11-13-28)17(2)29/h4-9,14-15H,10-13H2,1-3H3,(H,25,26,30)

InChI Key

GCZMACZHRXGCOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCN(CC4)C(=O)C

Origin of Product

United States

Preparation Methods

Preparation of 3-Sulfonylbenzoic Acid Derivatives

The 3-sulfonylbenzoic acid precursor is synthesized through sulfonation of benzoic acid followed by chlorination. As demonstrated in , sulfonation employs sulfurochloridic acid (SO2Cl2) under controlled exothermic conditions (10°C, 8 mL excess) to yield 3-sulfobenzoic acid. Subsequent treatment with thionyl chloride (SOCl2) at reflux (3 h) converts the sulfonic acid to the corresponding sulfonyl chloride . Critical parameters include strict temperature control to prevent over-sulfonation and the use of anhydrous solvents (e.g., acetone) to minimize hydrolysis. The resultant 3-(chlorosulfonyl)benzoic acid chloride is isolated via vacuum filtration and recrystallized from ethanol (85–90% yield) .

Benzamide Coupling Reactions

Coupling the sulfonyl chloride intermediate with 8-methoxy-2-methylquinolin-4-amine proceeds via a two-step sequence. First, the acid chloride is generated by refluxing 3-sulfobenzoic acid with excess SOCl2 (1.5 eq, 3 h) . This intermediate is then reacted with the quinoline amine in acetone under reflux (24 h), yielding the benzamide scaffold. The reaction is monitored by TLC (silica Gel-G, hexane:ethyl acetate 3:1), and the product is purified via recrystallization from ethanol (92–95% purity) . Alternative protocols using coupling agents like HATU or EDCl in DMF (e.g., ) report comparable efficiencies (90–95% yield) but require stringent moisture control.

Sulfonylation of 4-Acetylpiperazine

Introducing the 4-acetylpiperazine substituent to the sulfonyl group involves nucleophilic displacement of the chlorosulfonyl intermediate. As detailed in , treatment of 3-(chlorosulfonyl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide with 4-acetylpiperazine in DMF at 80°C for 4.5 h in the presence of K2CO3 (1.2 eq) achieves near-quantitative conversion (97.52% yield). The base facilitates deprotonation of the piperazine, enhancing nucleophilicity. Post-reaction, the crude product is precipitated with water, filtered, and recrystallized from ethanol to >98% purity .

Table 1: Optimization of Sulfonylation Conditions

ParameterConditionYield (%)Purity (%)Source
SolventDMF97.5298.76
BaseK2CO395.897.2
Temperature80°C97.5298.76
Alternative BaseDIEA91.095.4

Purification and Characterization Techniques

Final purification employs sequential recrystallization (ethanol, acetone) to remove unreacted starting materials and byproducts. Crystallization under ultrasonication (25 kHz, 40°C, 20 min) enhances crystal uniformity and reduces particle size, as evidenced in . Structural validation via FTIR confirms sulfonamide (ν 1,370–1,160 cm−1) and benzamide (ν 3,250–3,100 cm−1) functionalities . 1H-NMR (400 MHz, DMSO-d6) exhibits characteristic signals: δ 8.45 (s, 1H, quinoline H-3), δ 7.95–7.70 (m, 4H, aromatic H), δ 3.90 (s, 3H, OCH3), and δ 2.45 (s, 3H, CH3) . LC-MS (ESI+) corroborates the molecular ion peak at m/z 510.2 [M+H]+ .

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of methods reveals trade-offs between yield, scalability, and operational complexity:

  • Classical Acid Chloride Route ( ): High yields (90–95%) but requires hazardous SOCl2 handling.

  • Catalytic Asymmetric Sulfoxidation ( ): Enantioselective synthesis (74–96% e.e.) using Ti(OiPr)4 and diethyl tartrate, though unnecessary for the non-chiral target.

  • Multicomponent Ultrasound-Assisted Synthesis ( ): Rapid (20 min) but limited to pyrano[2,3-c]pyrazole systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the quinoline moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetyl piperazine.

    Substitution: The benzamide and quinoline moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the quinoline moiety.

    Reduction: Reduced forms of the acetyl piperazine.

    Substitution: Substituted derivatives at the benzamide and quinoline positions.

Scientific Research Applications

3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Sulfonamide vs. Acetamide Linkers

  • Compound 794556-72-2 (2-(4-acetylpiperazin-1-yl)-N-(3-cyanothiophen-2-yl)acetamide): Replaces the sulfonyl group with an acetamide linker and substitutes the quinoline with a thiophene ring.
  • Target Compound : The sulfonyl group enhances hydrogen-bonding capacity and metabolic stability compared to acetamide-linked analogs .

Quinoline vs. Pyridine/Thiazole Substituents

  • Compound 941501-74-2 (3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide): Replaces the 8-methoxy-2-methylquinoline with a 6-methylpyridine. The smaller pyridine ring may reduce steric hindrance but diminish π-π stacking interactions critical for binding to hydrophobic pockets .
  • Compound 304864-52-6 (4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide): Uses a thiazole ring instead of quinoline, which could modulate electron distribution and bioavailability .

Piperazine Substitutions

Acetyl vs. Methoxyphenyl Groups

  • Compound 899967-07-8 (3-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide): Substitutes the acetyl group with a 4-methoxyphenyl on the piperazine.
  • Target Compound : The acetyl group may improve solubility and reduce off-target interactions by limiting π-stacking .

Azepane vs. Piperazine Rings

  • Compound 304864-52-6 : Replaces piperazine with azepane (7-membered ring). The larger ring size may alter conformational flexibility and binding kinetics .

Physicochemical Properties

Property Target Compound 941501-74-2 899967-07-8
Molecular Weight 402.5 402.5 433.5
Key Substituents Quinoline, acetyl Pyridine, acetyl Methoxyphenyl, ethyl
Calculated LogP* ~3.2 (estimated) ~2.8 ~3.5
Hydrogen Bond Acceptors 7 7 8

*LogP values estimated using fragment-based methods.

Biological Activity

3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide, a compound with significant potential in medicinal chemistry, is characterized by its complex structure and diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, antimicrobial effects, and mechanisms of action based on recent research findings.

1. Cytotoxic Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown effective inhibition of cell proliferation in HepG2 liver cancer cells.

Case Study:
In a study involving synthesized benzamide derivatives, the compound demonstrated an IC50 value indicating potent cytotoxic effects. The mechanism was linked to the induction of apoptosis, as evidenced by flow cytometry assays that showed increased pre-G1 cell populations, indicative of apoptotic cell death .

Compound IDIC50 (µM)Cell LineMechanism
8a12.5HepG2Apoptosis induction
8b20.0MCF7Cell cycle arrest
8c15.0A549Tubulin polymerization inhibition

2. Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been well-documented. Compounds similar to our target compound have exhibited activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
A comparative study showed that certain derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 µg/ml to 200 µg/ml. The presence of specific functional groups in the structure enhances their interaction with bacterial cell membranes, leading to increased permeability and cell death .

MicroorganismMIC (µg/ml)Compound Tested
Staphylococcus aureus50Quinoline derivative
Escherichia coli100Quinoline derivative
Salmonella typhi200Quinoline derivative

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Apoptosis Induction: The ability to trigger apoptotic pathways is significant for anticancer activity.
  • Antimicrobial Action: The disruption of bacterial cell wall synthesis or function leads to effective antimicrobial properties.

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